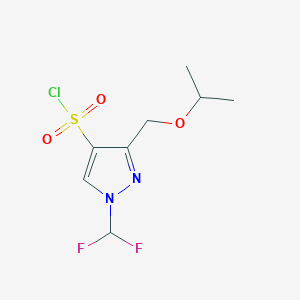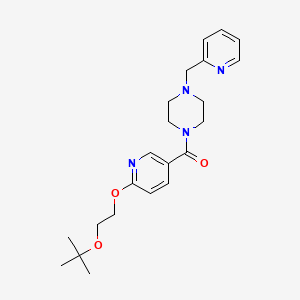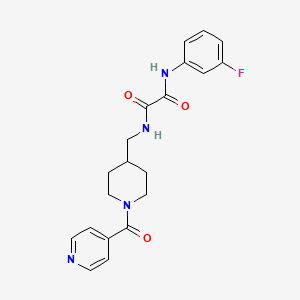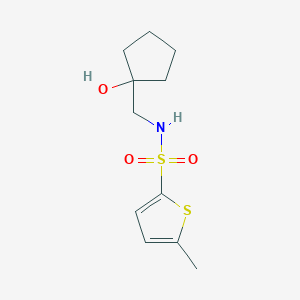
(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , "(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone," is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains multiple functional groups, including a pyrimidine ring, a piperidine ring, and a dihydropyridine moiety, which could contribute to its reactivity and interaction with various biological targets.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through substitution reactions and ring-closure methods. For instance, a related compound with a piperidine ring was synthesized by a substitution reaction involving an oxime and a sulfonyl chloride . This suggests that the compound could potentially be synthesized through similar substitution reactions, possibly involving halogenated reagents or sulfonyl chlorides to introduce the appropriate functional groups onto the piperidine or pyrimidine rings.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using single-crystal X-ray diffraction studies, which can reveal the conformation of rings and the geometry around certain atoms . For the compound , one could expect the piperidine ring to adopt a chair conformation, and the geometry around any sulfur atoms, if present, to be distorted tetrahedral. The presence of aromatic rings could also lead to π-π interactions, which can stabilize the crystal structure.
Chemical Reactions Analysis
The compound's reactivity could be inferred from the behavior of similar molecules. For example, the presence of a piperidine ring could make it a candidate for reactions involving nitrogen, such as the formation of Mannich bases, which are produced through reactions with formaldehyde and piperidine . The pyrimidine and dihydropyridine moieties could also participate in various ring-closing reactions or serve as reactive sites for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be partially deduced from related structures. For instance, the thermal properties of a similar compound showed stability within a certain temperature range, which could be indicative of the thermal stability of the compound . The electronic properties, such as the HOMO-LUMO energy gap, could be significant in determining its reactivity and interaction with other molecules. The molecular electrostatic potential map of similar compounds can identify reactive sites, which could be useful in predicting the reactivity of the compound .
Propiedades
IUPAC Name |
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O2/c1-2-22-8-10-26(11-9-22)35-28-20-27(30-21-31-28)32-16-14-25(15-17-32)29(34)33-18-12-24(13-19-33)23-6-4-3-5-7-23/h3-12,20-21,25H,2,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDHXKSYTQFJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCC(=CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3003488.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003490.png)

![(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid](/img/structure/B3003493.png)

![Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B3003495.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(3-fluorophenyl)sulfonyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3003497.png)
![N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3003499.png)

![2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid](/img/structure/B3003504.png)
![N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B3003505.png)
